1-[2-(4-Bromophenyl)ethenyl]-2,3,4,5,6-pentafluorobenzene
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Overview
Description
1-[2-(4-Bromophenyl)ethenyl]-2,3,4,5,6-pentafluorobenzene is an organic compound that features a bromophenyl group attached to a pentafluorobenzene ring via an ethenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Bromophenyl)ethenyl]-2,3,4,5,6-pentafluorobenzene typically involves a multi-step process. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a bromobenzene derivative using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Conversion to Alkane: The acyl group is then reduced to an alkane using a Clemmensen reduction, which involves zinc amalgam and hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Bromophenyl)ethenyl]-2,3,4,5,6-pentafluorobenzene can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the bromophenyl group can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOH in aqueous solution or KOtBu in tert-butanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of phenols or other substituted aromatic compounds.
Scientific Research Applications
1-[2-(4-Bromophenyl)ethenyl]-2,3,4,5,6-pentafluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions due to its unique structural properties.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 1-[2-(4-Bromophenyl)ethenyl]-2,3,4,5,6-pentafluorobenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds. Its bromophenyl group can participate in halogen bonding, while the pentafluorobenzene ring can engage in π-π interactions with other aromatic systems .
Comparison with Similar Compounds
Similar Compounds
4-[(E)-2-(4-Bromophenyl)ethenyl]-1,2-dimethoxybenzene: Similar structure but with methoxy groups instead of fluorine atoms.
1-Bromo-4-((E)-2-{4-[(E)-2-(4-Bromophenyl)ethenyl]phenyl}ethenyl)benzene: Contains additional bromine atoms and phenyl groups.
Ethyl 2-(4-bromophenyl)acetate: Contains an ester group instead of the ethenyl linkage.
Uniqueness
1-[2-(4-Bromophenyl)ethenyl]-2,3,4,5,6-pentafluorobenzene is unique due to the presence of multiple fluorine atoms on the benzene ring, which can significantly alter its electronic properties and reactivity compared to other similar compounds
Properties
CAS No. |
109384-58-9 |
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Molecular Formula |
C14H6BrF5 |
Molecular Weight |
349.09 g/mol |
IUPAC Name |
1-[2-(4-bromophenyl)ethenyl]-2,3,4,5,6-pentafluorobenzene |
InChI |
InChI=1S/C14H6BrF5/c15-8-4-1-7(2-5-8)3-6-9-10(16)12(18)14(20)13(19)11(9)17/h1-6H |
InChI Key |
SWCPTHBWJCYQGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=C(C(=C(C(=C2F)F)F)F)F)Br |
Origin of Product |
United States |
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